molecular formula C12H15N5O2S B2620862 N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286727-81-8

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2620862
CAS No.: 1286727-81-8
M. Wt: 293.35
InChI Key: IVITXKMCOFXXRM-UHFFFAOYSA-N
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Description

The compound N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety and at the 4-position with a methoxy-methyl carboxamide group. The methoxy group in the carboxamide substituent may enhance solubility and hydrogen-bonding capacity, while the methyl group could influence steric interactions.

Properties

IUPAC Name

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-7-10(11(18)15-19-2)14-16-17(7)12-13-8-5-3-4-6-9(8)20-12/h3-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVITXKMCOFXXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally analogous compounds, hydrolysis in HCl/EtOH (1:1) at 80°C for 4 h cleaves the amide bond, producing 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Triazole Ring Modifications

  • Alkylation : The triazole’s N-1 position reacts with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3 to form N-alkyl derivatives .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces substituents at the triazole’s C-4 position, enabling diversification .

Benzothiazole Ring Reactivity

The 4,5,6,7-tetrahydrobenzothiazole moiety participates in:

  • Electrophilic Substitution : Nitration at C-5 using HNO3_3/H2_2SO4_4 (0°C, 2 h) .

  • S-Alkylation : Reacts with α-halo ketones in acetone to form thioether-linked conjugates.

Biological Activity-Driven Reactions

The compound’s interactions with bacterial enzymes involve:

  • Hydrogen Bonding : The triazole’s nitrogen atoms bind to active-site residues (e.g., Asp1222 in MET kinase) .

  • π-Stacking : The benzothiazole ring engages Tyr1230 in MET kinase, enhancing inhibitory potency (IC50_{50} = 0.21 μM) .

Structure-Activity Relationship (SAR) :

ModificationEffect on Activity (MIC, μM)Source
5-Methyl substitutionMIC = 5.71 (Mtb H37Rv)
N-Methoxy carboxamideImproved solubility (LogP = 1.2)

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 2–8 (24 h, 37°C).

  • Thermal Degradation : Decomposes at >200°C (DSC analysis).

Synthetic Optimization Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 20 min (e.g., cyclization with hydrazine hydrate) .

  • Catalytic Systems : HATU/DIPEA-mediated coupling achieves >95% yield for amide bond formation .

Key Challenges and Solutions

  • Regioselectivity Control : Additives like DBU suppress linear isomer formation .

  • Purification : Column chromatography (n-hexane/EtOAc, 2:1) resolves triazole-benzothiazole hybrids .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazoles known for their diverse biological activities. The synthesis typically involves click chemistry methods that allow for the efficient formation of the triazole ring through the reaction of azides with alkynes. This method enhances the compound's bioavailability and stability.

Key Structural Features:

  • Triazole Ring : Contributes to its biological activity.
  • Benzothiazole Moiety : Known for anti-tubercular and anti-cancer properties.
  • Methoxy Group : Enhances solubility and pharmacokinetic profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and benzothiazole moieties. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Cancer Type IC50 (μM) Standard Drug Comparison
MCF-72Doxorubicin (0.64)
PC35Cisplatin (14)

Antitubercular Activity

The benzothiazole component has been associated with anti-tubercular activity. Studies indicate that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis effectively .

Compound Activity Reference
N-methoxy-5-methyl...Moderate to good inhibition
Standard Anti-TB DrugsReference for comparison

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed using in silico methods which suggest favorable absorption and distribution characteristics:

  • High Solubility : Due to the methoxy group.
  • Low Toxicity Profile : Indicating potential for therapeutic use without severe side effects .

Mechanism of Action

The mechanism of action of N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes, leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs often involve variations in the triazole core, substituents, or fused heterocyclic systems. A relevant comparison is with 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Figure 1, ), which shares a triazole scaffold but differs in key aspects:

Feature Target Compound Comparative Compound (6a)
Triazole Core 1,2,3-triazole (positions 1, 2, 3 occupied by N) 1,2,4-triazole (positions 1, 2, 4 occupied by N)
Substituent at Position 1 4,5,6,7-Tetrahydro-1,3-benzothiazole (bicyclic thiazole-cyclohexene) Naphthalene-1-carbothioate (aromatic thioester)
Substituent at Position 4 Methoxy-methyl carboxamide (-CONH-OCH3, -CH3) 4-Amino group (-NH2) and 4-methoxybenzyl (-CH2-C6H4-OCH3)
Synthetic Route Likely involves condensation of benzothiazole precursors with triazole intermediates. Synthesized via nucleophilic attack of hydrazine on oxadiazole-thioesters.
Key Functional Groups Carboxamide (hydrogen-bond donor/acceptor), methoxy (polarity) Carbothioate (thioester reactivity), amino (nucleophilicity)

Research Findings and Limitations

Key Observations:

  • Structural Diversity: The target compound’s combination of 1,2,3-triazole and tetrahydrobenzothiazole is unique among analogs, offering a novel scaffold for drug discovery.

Biological Activity

N-methoxy-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 22245-89-2

The compound features a triazole ring linked to a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study synthesized various triazole compounds and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundCell LineIC₅₀ (μM)
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These compounds demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, primarily through the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that several synthesized triazole derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using standard methods:

CompoundPathogenZone of Inhibition (mm) at 100 µg/mL
Compound DE. coli15
Compound ES. aureus18

These findings suggest that the compound's structural features contribute to its effectiveness against bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. The triazole ring is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cellular metabolism. Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, indicating potential pathways for their therapeutic effects .

Case Studies

A notable case study involved the application of similar benzothiazole derivatives in treating tuberculosis and other infections. The synthesized compounds demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of benzothiazole-based structures in pharmacological applications .

Q & A

Q. Example Procedure :

React 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in DMF using EDCI/HOBt.

Purify via gradient elution (CH₂Cl₂:MeOH = 95:5) .

Advanced: How can low yields in the final coupling step be mitigated?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Replace EDCI with DCC (dicyclohexylcarbodiimide) for bulky substrates, as it reduces racemization .
  • Solvent selection : Switch from DMF to THF or dichloromethane to minimize hydrolysis of intermediates .
  • Temperature control : Perform reactions at 0–5°C to stabilize reactive intermediates, followed by gradual warming to room temperature .

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